molecular formula C14H14N2O B5805698 N-(2-anilinophenyl)acetamide

N-(2-anilinophenyl)acetamide

Cat. No.: B5805698
M. Wt: 226.27 g/mol
InChI Key: LLLIAQGTLKQBDI-UHFFFAOYSA-N
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Description

Overview: N-(2-Anilinophenyl)acetamide is a chemical compound of interest in scientific research and development. This high-purity material is typically utilized by pharmaceutical and chemical laboratories as a key intermediate or building block in synthetic pathways. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Research Applications: This compound may serve as a precursor or synthetic intermediate in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules. Its molecular structure, featuring both acetamide and anilino functional groups, makes it a valuable scaffold for medicinal chemistry and drug discovery projects. Researchers employ it in the synthesis and study of novel compounds with potential biological activity. Quality & Handling: Supplied with comprehensive quality control data, including HPLC and NMR spectroscopy for identity and purity verification. Researchers should consult the safety data sheet (SDS) prior to use and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-anilinophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11(17)15-13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-10,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLIAQGTLKQBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-anilinophenyl)acetamide typically involves the acylation of 2-anilinophenylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{2-anilinophenylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form N-(2-anilinophenyl)ethylamine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: N-(2-anilinophenyl)ethylamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of dyes and pigments due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of N-(2-anilinophenyl)acetamide is primarily based on its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Meta-Substituted Trichloroacetamides

N-(3-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-CH₃, 3-Cl, 3,5-(CH₃)₂, and 3,5-Cl₂ derivatives) exhibit significant variations in crystal packing due to electron-withdrawing or donating substituents. For instance:

  • N-(3-methylphenyl)-2,2,2-trichloro-acetamide crystallizes in a monoclinic system (space group P2₁/c), with one molecule per asymmetric unit.
  • N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide displays two molecules per asymmetric unit, attributed to steric hindrance from methyl groups.
  • Electron-withdrawing groups (e.g., nitro) at the meta position reduce lattice constants, enhancing molecular density .

Key Insight : Substituents at meta positions modulate intermolecular interactions and crystal symmetry, impacting material stability and solubility.

Ortho-Substituted Acetamides

  • N-(2-methylphenyl)acetamide (CAS 120-66-1) has a molecular weight of 149.19 g/mol and a boiling point of 305–310°C. Its solid-state formation enthalpy (ΔfH°solid) is reported as -303.7 kJ/mol, with a sublimation enthalpy (ΔsubH) of 97.9 kJ/mol .
  • N-(2-iodo-4-methylphenyl)-2-phenylthioacetamide demonstrates how bulky substituents (e.g., iodine) influence steric crowding and electronic delocalization, though spectral data are unavailable .

Enzyme Inhibitors

  • N-(p-tolyl)acetamide derivatives (e.g., compounds 8a and 12a) with thiazolidinone or quinolinone moieties show promise as anti-inflammatory or anticancer agents due to their ability to inhibit cyclooxygenase (COX) or kinase pathways .
  • N-(4-bromophenyl)-pyridazinone acetamides act as formyl peptide receptor (FPR) agonists. For example, N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide is a potent FPR2 agonist, inducing calcium mobilization in neutrophils at nanomolar concentrations .

Antimicrobial Agents

  • Piperazine-linked acetamides (e.g., compounds 47–50) with benzothiazole sulfonyl groups exhibit broad-spectrum activity. Compound 47 (N-(3,5-difluorophenyl) derivative) inhibits gram-positive bacteria (MIC < 1 µg/mL), while compound 49 (N-(thiazol-2-yl) derivative) shows antifungal efficacy against Candida albicans .

Neuroactive Compounds

  • N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide and related triazole-benzothiazole hybrids inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values < 10 µM, suggesting utility in Alzheimer’s disease therapy .

Structural and Functional Comparison Table

Compound Substituents/Modifications Key Properties/Bioactivity Reference
N-(2-anilinophenyl)acetamide Ortho-aniline, acetylated NH Potential H-bond donor/π-stacking
N-(3-chlorophenyl)-trichloroacetamide Meta-Cl, trichloroacetyl Alters crystal density (monoclinic system)
N-(4-bromophenyl)-pyridazinone acetamide 4-Br, pyridazinone core FPR2 agonist (calcium mobilization)
N-(3,5-difluorophenyl)-piperazine acetamide 3,5-F₂, benzothiazole sulfonyl Antibacterial (MIC < 1 µg/mL)
N-(naphthalen-1-yl)-piperidine acetamide Naphthyl, piperidine linker AChE inhibition (IC₅₀ ~ 5 µM)

Q & A

Q. What are the common synthetic routes for preparing N-(2-anilinophenyl)acetamide and its derivatives?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated derivatives are synthesized via substitution reactions using bromine or chlorine sources under controlled conditions (e.g., NaNO₂/HCl for diazotization followed by halogenation) . Acetamide cores are often formed by reacting aniline derivatives with acetyl chloride in anhydrous solvents like dichloromethane, with triethylamine as a base . Characterization of intermediates via TLC or HPLC ensures reaction progress .

Q. How can researchers characterize the structural integrity of this compound derivatives?

A multi-technique approach is recommended:

  • NMR spectroscopy (¹H/¹³C) in deuterated solvents (e.g., DMSO-d₆) confirms substituent positions and purity .
  • X-ray crystallography resolves bond angles and intramolecular interactions (e.g., hydrogen bonding in chlorinated derivatives) .
  • Mass spectrometry (ESI-TOF) validates molecular weight, while IR spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What initial biological screening assays are suitable for evaluating acetamide derivatives?

  • In vitro cytotoxicity assays (e.g., MTT or resazurin-based protocols) assess cell viability across cancer cell lines .
  • Enzyme inhibition studies (e.g., fluorescence polarization for kinase activity) screen for target engagement .
  • Antimicrobial disk diffusion tests provide preliminary data on bacterial/fungal growth inhibition .

Advanced Research Questions

Q. What strategies optimize reaction yields for halogenated acetamide derivatives under varying solvent conditions?

Solvent polarity and temperature critically influence kinetics. For example:

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but may require lower temperatures (<0°C) to avoid side reactions .
  • Microwave-assisted synthesis reduces reaction times for brominated derivatives (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
  • DOE (Design of Experiments) methodologies systematically optimize variables like catalyst loading and solvent ratios .

Q. How can computational methods like molecular docking be integrated with experimental assays to validate target interactions?

  • Step 1: Perform docking simulations (AutoDock Vina, Schrödinger) to predict binding poses with receptors (e.g., EGFR or COX-2) .
  • Step 2: Validate computationally identified hotspots via mutagenesis or SPR (Surface Plasmon Resonance) to measure binding affinity .
  • Step 3: Cross-reference docking scores (ΔG values) with IC₅₀ data from enzyme inhibition assays to refine models .

Q. How should researchers address contradictions in reported biological activities of structurally similar acetamide derivatives?

  • Meta-analysis: Compare assay conditions (e.g., cell line origins, serum concentrations) that may explain variability in IC₅₀ values .
  • SAR studies: Systematically modify substituents (e.g., electron-withdrawing groups at the 4-position) to isolate activity drivers .
  • Orthogonal assays: Replicate conflicting studies using standardized protocols (e.g., NIH/NCATS guidelines for dose-response curves) .

Q. What are the best practices for analyzing substituent effects on the electronic properties of the acetamide core?

  • DFT calculations (Gaussian, B3LYP/6-31G*) map electron density distributions and predict sites for electrophilic attack .
  • Hammett constants quantify substituent electronic effects, correlating with experimental NMR chemical shifts .
  • Cyclic voltammetry measures redox potentials to assess how substituents influence electron transfer kinetics .

Key Notes for Methodological Rigor

  • Use CAS Registry Numbers (e.g., 1131-01-7 for 2-Chloro-N-(2,6-dimethylphenyl)acetamide) to ensure compound specificity .
  • Report negative data (e.g., failed coupling reactions) to improve reproducibility in synthetic workflows .

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